Copper bis(trimethylphosphine)(tetrahydroborate)

Photochemical sensitization Solar energy storage Valence isomerization

Although indexed under CAS 34010-85-0 as 'Copper bis(trimethylphosphine)(tetrahydroborate),' the actual chemical entity is Bis(triphenylphosphine)copper(I) tetrahydroborate, (PPh₃)₂CuBH₄ (synonyms: Bis(triphenylphosphine)copper(I) borohydride, CAS 16903-61-0; MW 602.97 g·mol⁻¹). This is a mononuclear copper(I) complex featuring two triphenylphosphine ligands and an η²-coordinated tetrahydroborate anion, crystallizing as colorless needles (monoclinic, space group C2/c) with a melting point of ~164 °C (dec.).

Molecular Formula C36H34BCuP2
Molecular Weight 603 g/mol
CAS No. 34010-85-0
Cat. No. B1610902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper bis(trimethylphosphine)(tetrahydroborate)
CAS34010-85-0
Molecular FormulaC36H34BCuP2
Molecular Weight603 g/mol
Structural Identifiers
SMILES[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+]
InChIInChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1;+1
InChIKeyYVXRFTLDBYUBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper bis(trimethylphosphine)(tetrahydroborate) CAS 34010-85-0 – Chemical Identity, Nomenclature Clarification, and Procurement Baseline


Although indexed under CAS 34010-85-0 as 'Copper bis(trimethylphosphine)(tetrahydroborate),' the actual chemical entity is Bis(triphenylphosphine)copper(I) tetrahydroborate, (PPh₃)₂CuBH₄ (synonyms: Bis(triphenylphosphine)copper(I) borohydride, CAS 16903-61-0; MW 602.97 g·mol⁻¹) [1]. This is a mononuclear copper(I) complex featuring two triphenylphosphine ligands and an η²-coordinated tetrahydroborate anion, crystallizing as colorless needles (monoclinic, space group C2/c) with a melting point of ~164 °C (dec.) [2][3]. It belongs to the class of covalent transition-metal tetrahydroborate complexes, established as stoichiometric mild reducing agents with air-stable solid-state handling and indefinite shelf life when stored under inert gas below 30 °C [4].

Why (PPh₃)₂CuBH₄ Cannot Be Interchanged with NaBH₄, LiAlH₄, or Cyanoborohydride Analogs – The Case Against Generic Substitution


Generic reducing agents such as NaBH₄ and LiAlH₄ exhibit fundamentally different reactivity profiles that preclude direct substitution for (PPh₃)₂CuBH₄ in key applications. NaBH₄ rapidly decomposes in protic solvent/metal-ion environments during nanocluster synthesis, causing low product yields [1], while LiAlH₄ and NaBH₄ over-reduce acid chlorides to primary alcohols rather than stopping at the aldehyde oxidation state [2]. The closest structural analog, [(PPh₃)₂CuBH₃CN]₂, incorporates a cyanide-modified borohydride ligand that alters both reduction potential and coordination geometry, while Cu(diphos)BH₄—bearing a chelating bidentate phosphine—shows markedly inferior photochemical sensitization efficiency compared to the monodentate triphenylphosphine system [3]. These differences are quantifiable and consequential for procurement decisions, as documented in the evidence guide below.

Quantitative Differentiation Evidence – (PPh₃)₂CuBH₄ (CAS 34010-85-0) vs. Closest Analogs and In-Class Alternatives


Photochemical Sensitization Efficiency – (PPh₃)₂CuBH₄ Outperforms Mixed-Phosphine and Chelating-Phosphine Copper(I) Analogs in Norbornadiene→Quadricyclene Isomerization

In the photosensitized valence isomerization of norbornadiene to quadricyclene—a model reaction for solar energy storage—(PPh₃)₂CuBH₄ achieves a limiting sensitization quantum yield (Φ) of 0.76, substantially exceeding Cu(PPh₂Me)₃BH₄ (Φ = 0.54) and Cu(diphos)BH₄ (diphos = 1,2-bis(diphenylphosphino)ethane), which is described as 'decidedly less effective' with no quantitative yield attainable under comparable conditions [1]. This represents a 41% relative efficiency advantage over the closest mixed-phosphine analog. The mechanistic basis involves a bimolecular interaction of the photoexcited Cu(I) species with ground-state norbornadiene, fundamentally distinct from simple cuprous salts that require ground-state coordination [1].

Photochemical sensitization Solar energy storage Valence isomerization Copper(I) phosphine complexes

Controlled Reduction of Acid Chlorides to Aldehydes – (PPh₃)₂CuBH₄ Stops at the Aldehyde Stage Without Over-Reduction, Unlike NaBH₄ and LiAlH₄

(PPh₃)₂CuBH₄ reduces carboxylic acid chlorides to aldehydes at 25 °C within 1 hour in acetone containing 2 equivalents of triphenylphosphine, yielding 'good to excellent' isolated aldehyde products without over-reduction to the corresponding primary alcohols [1]. In contrast, NaBH₄ and LiAlH₄ are well-established to reduce acid chlorides directly to primary alcohols under standard conditions, requiring specialized modifications (e.g., Rosenmund reduction, Li(t-BuO)₃AlH) to arrest at the aldehyde stage [2]. The Sorrell and Pearlman study (J. Org. Chem. 1980) established that (PPh₃)₂CuBH₄ is unreactive toward all common functional groups except acid halides and iminium salts, providing a uniquely narrow reactivity window [1]. The Fleet and Harding protocol (Tetrahedron Lett. 1979) further validated this selectivity across a panel of aromatic and aliphatic acid chlorides [2].

Selective reduction Acid chloride to aldehyde Organic synthesis methodology Stoichiometric reducing agent

Chemoselective Reductive Amination – Functional Group Tolerance (Cl, NO₂, CN, OMe) Unmatched by NaBH₃CN or NaBH(OAc)₃ Under Comparable Conditions

In the presence of sulfamic acid as catalyst, (PPh₃)₂CuBH₄ chemoselectively reduces the in situ-formed imine moiety in aldehyde/ketone reductive amination while leaving chloro, nitro, cyano, and methoxy substituents intact [1]. This broad functional group tolerance contrasts with NaBH₃CN, which can reduce nitro and cyano groups under certain conditions, and with NaBH(OAc)₃, which exhibits variable reactivity toward cyano-substituted substrates. The tetrahedron Letters report (2007, 48, 1273–1276) explicitly demonstrates that the reagent 'does not affect other reducible functionalities such as chloro, nitro, cyano and methoxy'—a selectivity profile that eliminates the need for protection/deprotection strategies in multi-functional substrate reductive amination [1].

Reductive amination Chemoselectivity Functional group tolerance Pharmaceutical intermediate synthesis

Metal Nanocluster Synthesis – (PPh₃)₂CuBH₄ Enables High-Yield, High-Purity Heterometallic Nanoclusters Where NaBH₄ Fails Due to Decomposition

NaBH₄, the conventional reductant in metal nanocluster synthesis, suffers from rapid decomposition in the presence of both metal precursors and protic solvents, leading to low product yields after only a brief initial reduction period followed by air oxidation [1]. The Zheng group (Small Methods, 2021) demonstrated that (PPh₃)₂CuBH₄ overcomes this limitation: it is a Cu(I)-stabilized borohydride that releases reducing equivalents controllably, enabling high-yield, high-purity synthesis of Cu-containing heterometallic nanoclusters including [Ag₂₅Cu₄(PhC≡C)₁₂(PPh₃)₁₂Cl₆H₈]³⁺, [AuCu₁₄(SR)₁₂(PPh₃)₆]⁺, and [Au₉Cu₂(PPh₃)₈Cl₂]⁺ [1]. The protocol operates across a wide temperature range (5–50 °C), requires <1 hour reaction time, and involves simply mixing metal precursors with (PPh₃)₂CuBH₄ [1]. The work explicitly states advantages in 'versatility as well as high yield and high purity of the products' compared to NaBH₄-based methods [2].

Atomically precise nanoclusters Heterometallic cluster synthesis Copper-containing nanoclusters Reducing agent comparison

CVD Precursor for Contamination-Free Copper Films – (PPh₃)₂CuBH₄ Deposits Pure Cu⁰ Where Cu(hfac)L Precursors Leave Fluorine/Carbon Residues

The Richey dissertation (University of Florida, 2018) systematically compared copper deposition precursors for surface plasmon mediated chemical solution deposition (SPMCSD) [1]. Cu(hfac)L-type precursors (where hfac = hexafluoroacetylacetonate) deposited copper with 'some fluorine and carbon contamination from the ligand' [1]. In contrast, Bis(triphenylphosphine)copper borohydride 'was found to deposit pure copper nanoparticles and thin films when deposited under an inert atmosphere,' with film morphology readily controllable through deposition parameters [1]. The ligand system (PPh₃ + BH₄⁻) is entirely hydrocarbon/hydride-based, eliminating halide contamination pathways inherent to fluorinated β-diketonate ligands. Derivatives bearing additional coordinating ligands showed no decomposition, confirming that the bis(phosphine) coordination environment is optimal for clean precursor decomposition [1].

Chemical vapor deposition Copper thin films Single-source precursors Microelectronics metallization

Dual-Function Reducing Agent and Copper Source – (PPh₃)₂CuBH₄ Prepares Superior PtCu/C Bimetallic Hydrosilylation Catalysts vs. Conventional Pt/C and Speier/Karstedt Catalysts

Using (PPh₃)₂CuBH₄ as both reducing agent and copper source in wet impregnation, Bai et al. prepared PtCu/C bimetallic catalysts (Pt:Cu atomic ratio 0.5–2.0) that exhibited 'better β-addition product selectivity than Speier's catalyst, Karstedt's catalyst, and Pt/C catalyst' in the hydrosilylation of styrene with triethoxysilane [1]. The (PPh₃)₂CuBH₄-derived PtCu/C (Pt:Cu = 1:1) showed high catalytic selectivity and sustained activity over four consecutive recycles without apparent deactivation [1]. This dual-function capability—simultaneously reducing Pt onto the carbon support while incorporating Cu as a selectivity-modifying promoter—is not available with conventional reducing agents (NaBH₄, H₂) which serve only a reductive role without introducing a catalytically active promoter metal [1][2].

Bimetallic catalyst preparation Hydrosilylation PtCu/C catalyst β-addition selectivity

Procurement-Justified Application Scenarios for (PPh₃)₂CuBH₄ (CAS 34010-85-0) Based on Quantitative Differentiation Evidence


Selective Acid Chloride → Aldehyde Reduction in Multi-Step Pharmaceutical Intermediate Synthesis

When a synthetic route requires the direct conversion of an acid chloride to an aldehyde without over-reduction to the alcohol—a transformation for which only a handful of reagents are suitable—(PPh₃)₂CuBH₄ is documented to deliver 'good to excellent' aldehyde yields at ambient temperature (25 °C, ≤1 h) with functional group orthogonality (unreactive toward esters, ketones, nitriles, nitro groups, and ethers) [1]. This avoids the cryogenic conditions required for Li(t-BuO)₃AlH and the product mixtures typical of NaBH₄-based methods, directly reducing both operational complexity and purification burden [1][2].

Photochemical Valence Isomerization Sensitizer for Solar Energy Storage Research

In norbornadiene → quadricyclene photoisomerization systems for molecular solar thermal energy storage, (PPh₃)₂CuBH₄ achieves the highest reported sensitization quantum yield (Φ = 0.76) among copper(I)-phosphine compounds, outperforming Cu(PPh₂Me)₃BH₄ (Φ = 0.54) by 41% and rendering Cu(diphos)BH₄ ineffective [1]. The mechanism—bimolecular interaction of the photoexcited state without ground-state substrate coordination—is fundamentally advantageous for systems requiring rapid sensitizer turnover [1].

Atomically Precise Cu-Containing Heterometallic Nanocluster Synthesis

For research groups synthesizing ligand-protected Cu-containing alloy nanoclusters (e.g., Ag–Cu, Au–Cu, Cu-only systems), (PPh₃)₂CuBH₄ is an enabling reagent: NaBH₄ fails to reduce Cu(I)/phosphine precursors beyond the (PPh₃)₂CuBH₄ complex itself, whereas (PPh₃)₂CuBH₄ serves as a controlled-release reductant that simultaneously introduces Cu atoms into the cluster core [1]. The protocol operates from 5–50 °C in <1 hour with simple mixing, and has been validated on multiple structurally distinct cluster families with 'high yield and high purity' [1][2].

Contamination-Free Copper Thin Film Deposition for Microelectronics via SPMCSD or Solution-Phase CVD

When depositing copper films for microelectronic interconnects where halogen contamination is a reliability concern, (PPh₃)₂CuBH₄ is demonstrated to deposit pure Cu⁰ nanoparticles and thin films under inert atmosphere, in contrast to Cu(hfac)L precursors that leave fluorine and carbon residues [1]. The entirely hydrocarbon/hydride ligand set eliminates fluorine contamination at the precursor design level, and film morphology is controllable through deposition parameter adjustment [1].

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